3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
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Description
3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O and a molecular weight of 266.38 . It is also known by the IUPAC name 1-(2,4-dimethylphenyl)-3-(3,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H22O/c1-13-5-9-18(16(4)11-13)19(20)10-8-17-7-6-14(2)15(3)12-17/h5-7,9,11-12H,8,10H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Electrosynthesis Applications
Electrosynthesis involves the use of electrical energy to drive chemical reactions, and it has been applied to compounds related to 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone. For example, the electrosynthesis of 3,4-diphenylhexane-3,4-diol, achieved by the propiophenone reduction in dimethylformamide, showcases the potential of electrosynthesis in creating complex organic compounds from simpler precursors. This process was optimized to produce a mixture of meso/dl-isomers with a significant overall yield, highlighting the efficiency and versatility of electrosynthetic methods in organic synthesis (Lyalin, Kashparov, & Petrosyan, 2006).
Synthetic Equivalents and Precursors
Another aspect of scientific research applications involves the synthesis of complex molecules that serve as equivalents or precursors for further chemical transformations. For instance, 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide has been prepared as a stable precursor, demonstrating its utility as a synthetic equivalent for further chemical reactions. This highlights the strategic role of certain compounds in synthetic chemistry, where they are used as building blocks for more complex molecules (Chou & Tsai, 1991).
Nitration and Rearomatization
The nitration of related compounds like 3,4-dimethylacetophenone has been studied for its interesting formation of adducts and subsequent rearomatization processes. These reactions not only expand the understanding of nitration reactions but also provide insights into the reactivity and transformation possibilities of these compounds under various conditions. The formation of specific nitro derivatives and their rearrangements underlie the broader application of such compounds in synthetic organic chemistry (Fischer, Greig, & Röderer, 1975).
properties
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-7-17(11-15(13)3)8-10-19(20)18-9-6-14(2)16(4)12-18/h5-7,9,11-12H,8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGHRIMDAWRGPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644847 |
Source
|
Record name | 1,3-Bis(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-44-7 |
Source
|
Record name | 1,3-Bis(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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